1-[4-(dipropylsulfamoyl)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(dipropylsulfamoyl)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide involves multiple steps, including the construction of the pyrrolidine ring and the functionalization of the phenyl and pyridine ringsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
1-[4-(dipropylsulfamoyl)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
1-[4-(dipropylsulfamoyl)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[4-(dipropylsulfamoyl)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrrolidine and pyridine rings play a crucial role in the binding process, allowing the compound to fit into the active sites of target proteins .
Comparison with Similar Compounds
1-[4-(dipropylsulfamoyl)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Pyridine derivatives: Compounds containing the pyridine ring often exhibit antimicrobial and antiviral activities.
Sulfamoyl derivatives: These compounds are known for their potential in medicinal chemistry due to their ability to interact with biological targets
Properties
Molecular Formula |
C22H28N4O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-[4-(dipropylsulfamoyl)phenyl]-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H28N4O4S/c1-3-12-25(13-4-2)31(29,30)20-9-7-19(8-10-20)26-16-17(14-21(26)27)22(28)24-18-6-5-11-23-15-18/h5-11,15,17H,3-4,12-14,16H2,1-2H3,(H,24,28) |
InChI Key |
DKNCMVXWABYPPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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